molecular formula C9H15NO B13611709 3-(5-Methylfuran-2-yl)butan-1-amine

3-(5-Methylfuran-2-yl)butan-1-amine

Cat. No.: B13611709
M. Wt: 153.22 g/mol
InChI Key: HCIBAHXXYTYLPZ-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)butan-1-amine is an organic compound featuring a furan ring substituted with a methyl group and a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)butan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 5-hydroxymethylfurfural using silica-supported cobalt nanoparticles . This method is efficient and selective, providing a sustainable route to produce furan-based amines under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The use of reusable catalysts, such as silica-supported cobalt nanoparticles, is favored due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

3-(5-Methylfuran-2-yl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring and amine group allow it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methylfuran-2-yl)butan-1-amine is unique due to its specific substitution pattern on the furan ring and the presence of the butan-1-amine chain. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)butan-1-amine

InChI

InChI=1S/C9H15NO/c1-7(5-6-10)9-4-3-8(2)11-9/h3-4,7H,5-6,10H2,1-2H3

InChI Key

HCIBAHXXYTYLPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)CCN

Origin of Product

United States

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